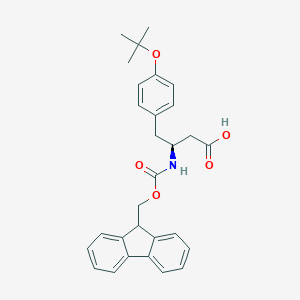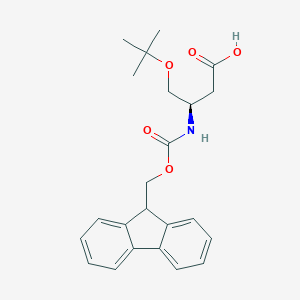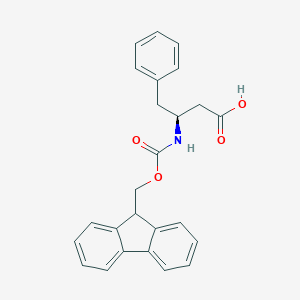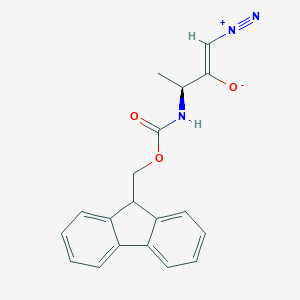
Fmoc-L-Ala-CHN2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Ala-CHN2 is a synthetic compound widely used in organic chemistry, particularly in peptide synthesis. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group for amines in peptide synthesis. The diazo group in the compound is known for its reactivity, making it a versatile intermediate in various chemical reactions.
作用机制
Target of Action
Fmoc-L-Ala-CHN2, also known as N-alpha-(9-Fluorenylxycarbonyl)-L-alaninyl-diazomethane, is primarily used in proteomics studies and solid phase peptide synthesis techniques . Its primary targets are the amino acids in peptides that are being synthesized .
Mode of Action
This compound acts as a protecting group for the amino acid alanine during peptide synthesis . The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
Its stability under certain conditions, such as treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid, has been noted .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptides with protected amino groups . These peptides can then be further modified or used in various applications, such as proteomics studies .
Action Environment
The action of this compound is influenced by the chemical environment. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment can significantly influence the efficacy of this compound in peptide synthesis .
生化分析
Biochemical Properties
Fmoc-L-Ala-CHN2 is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .
Molecular Mechanism
The molecular mechanism of this compound involves the protection of amine groups. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This mechanism is frequently used as a protecting group for amines .
Temporal Effects in Laboratory Settings
In laboratory settings, Fmoc-K(Fmoc) has shown to exhibit pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Ala-CHN2 typically involves the following steps:
Fmoc Protection: The Fmoc group is introduced to the amino acid using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as pyridine or triethylamine.
Diazomethane Formation: The diazo group is introduced by treating the Fmoc-protected amino acid with diazomethane or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Fmoc-Cl and diazomethane are used to produce the compound in bulk.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Fmoc-L-Ala-CHN2 undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The diazo group can be substituted with nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Fmoc-L-Ala-CHN2 has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amines, facilitating the formation of peptide bonds.
Biology: Employed in the synthesis of biologically active peptides and proteins for research purposes.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and pharmaceuticals.
相似化合物的比较
Similar Compounds
- N-alpha-(9-Fluorenylxycarbonyl)-3-(3-pyridyl)-L-alanine
- N-alpha-t-butyloxycarbonyl-N-epsilon-(9-fluorenylmethyloxycarbonyl)-D-lysine
Uniqueness
Fmoc-L-Ala-CHN2 is unique due to its combination of the Fmoc protecting group and the diazo group. This dual functionality allows for versatile applications in peptide synthesis and other chemical transformations, making it a valuable compound in both research and industrial settings.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12(18(23)10-21-20)22-19(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,22,24)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOXETIYWQKLEA-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
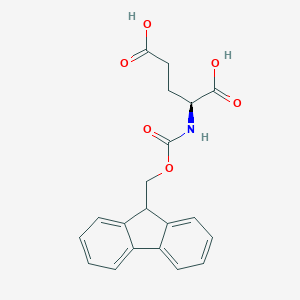


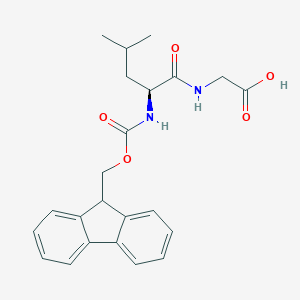
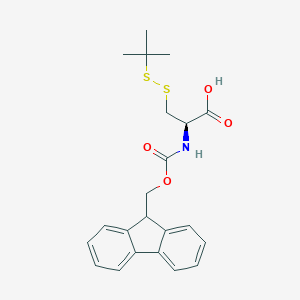
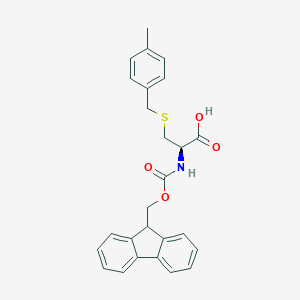
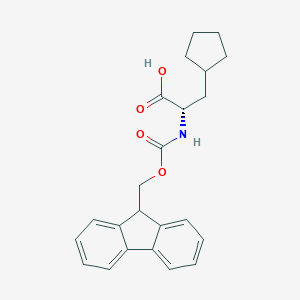
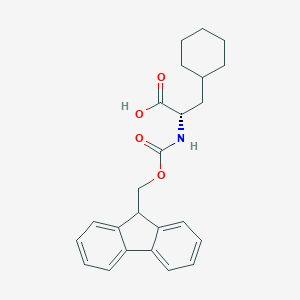
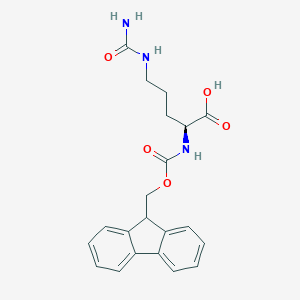
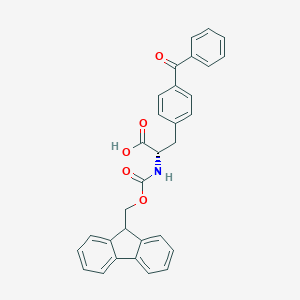
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)
